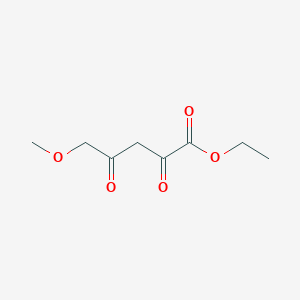
Ethyl 5-methoxy-2,4-dioxopentanoate
Description
Ethyl 5-methoxy-2,4-dioxopentanoate is a β-keto ester derivative characterized by a methoxy group at the C5 position and two ketone functionalities at C2 and C4. The methoxy group enhances solubility in polar solvents and modulates reactivity by steric and electronic effects, making such compounds valuable intermediates in heterocyclic and pharmaceutical synthesis .
Properties
Molecular Formula |
C8H12O5 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
ethyl 5-methoxy-2,4-dioxopentanoate |
InChI |
InChI=1S/C8H12O5/c1-3-13-8(11)7(10)4-6(9)5-12-2/h3-5H2,1-2H3 |
InChI Key |
AXLJUFKTURBRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Table 1: Key Structural and Functional Differences
- Methoxy vs. Fluoro Substituents: The methoxy group in this compound donates electron density via resonance, stabilizing the β-keto ester system. In contrast, trifluoro and difluoro substituents (e.g., C₇H₇F₃O₄) are electron-withdrawing, increasing electrophilicity at the dioxo positions and enhancing reactivity in nucleophilic additions . Dimethoxy analogs (C₉H₁₄O₆) exhibit reduced steric hindrance compared to bulkier trifluoromethyl groups, facilitating cyclization reactions into pyrazoles .
Physical and Spectral Properties
- Solubility : Methoxy-substituted compounds (e.g., C₈H₁₂O₆) exhibit higher polarity and solubility in alcohols and acetone compared to fluorinated derivatives, which are more lipophilic .
- Crystallography: Fluorinated analogs like ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () form stable crystalline structures due to strong intermolecular halogen interactions, as evidenced by CCDC reference 1901024 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


